molecular formula C9H7Cl2N3 B13596878 5-(3,4-dichlorophenyl)-1H-imidazol-2-amine

5-(3,4-dichlorophenyl)-1H-imidazol-2-amine

Cat. No.: B13596878
M. Wt: 228.07 g/mol
InChI Key: CGJITMASCHPDFG-UHFFFAOYSA-N
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Description

5-(3,4-Dichlorophenyl)-1H-imidazol-2-amine is an organic compound characterized by the presence of a dichlorophenyl group attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dichlorophenyl)-1H-imidazol-2-amine typically involves the reaction of 3,4-dichloroaniline with glyoxal in the presence of ammonium acetate. The reaction is carried out under reflux conditions, leading to the formation of the imidazole ring . The reaction can be summarized as follows:

    Starting Materials: 3,4-dichloroaniline, glyoxal, ammonium acetate.

    Reaction Conditions: Reflux in ethanol.

    Product: this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dichlorophenyl)-1H-imidazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of imidazole N-oxide derivatives.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

5-(3,4-Dichlorophenyl)-1H-imidazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3,4-dichlorophenyl)-1H-imidazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The exact pathways depend on the specific application, but common targets include enzymes involved in metabolic pathways and receptors in signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3,4-Dichlorophenyl)-1H-imidazol-2-amine is unique due to its specific imidazole ring structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H7Cl2N3

Molecular Weight

228.07 g/mol

IUPAC Name

5-(3,4-dichlorophenyl)-1H-imidazol-2-amine

InChI

InChI=1S/C9H7Cl2N3/c10-6-2-1-5(3-7(6)11)8-4-13-9(12)14-8/h1-4H,(H3,12,13,14)

InChI Key

CGJITMASCHPDFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CN=C(N2)N)Cl)Cl

Origin of Product

United States

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